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Compound of Interest

Compound Name:
(1R,2R)-N-Boc-1,2-

cyclohexanediamine

Cat. No.: B137088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(1R,2R)-N-Boc-1,2-cyclohexanediamine, a critical chiral building block in organic synthesis

and drug development. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with

experimental protocols to aid in its characterization.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for (1R,2R)-N-Boc-1,2-
cyclohexanediamine (tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate), a compound with

the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b137088?utm_src=pdf-interest
https://www.benchchem.com/product/b137088?utm_src=pdf-body
https://www.benchchem.com/product/b137088?utm_src=pdf-body
https://www.benchchem.com/product/b137088?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1R_2R_-trans-N-Boc-1_2-Cyclohexanediamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration Assignment Source

4.49 br s - 1H NH

3.25 br s - 1H CH-NHBoc
TargetMol

CoA

3.13 br d 6.2 1H CH-NHBoc

2.58 br s - 1H CH-NH₂
TargetMol

CoA

2.33 ddd 10.4, 3.8, 3.8 1H CH-NH₂

1.98 m - 2H
Cyclohexyl

CH₂

1.98 m - 2H
Cyclohexyl

CH₂

TargetMol

CoA

1.70 m - 2H
Cyclohexyl

CH₂

1.70 m - 2H
Cyclohexyl

CH₂

TargetMol

CoA

1.45 s - 9H C(CH₃)₃

1.44 s - 9H C(CH₃)₃
TargetMol

CoA

1.28 m - 2H
Cyclohexyl

CH₂

1.25 m - 4H
Cyclohexyl

CH₂

TargetMol

CoA

1.12 m - 2H
Cyclohexyl

CH₂

1.11 m - 2H
Cyclohexyl

CH₂

TargetMol

CoA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Data

Chemical Shift (δ) ppm Assignment

156.1 C=O (Boc)

79.4 C(CH₃)₃

57.6 CH-NHBoc

55.7 CH-NH₂

35.2 Cyclohexyl CH₂

32.9 Cyclohexyl CH₂

28.4 C(CH₃)₃

25.2 Cyclohexyl CH₂

25.1 Cyclohexyl CH₂

Infrared (IR) Spectroscopy[2]
Wavenumber (cm⁻¹) Interpretation

3351 N-H stretch (amine and amide)

2909, 2888 C-H stretch (aliphatic)

1882 Overtone/Combination Band

1518 N-H bend (amide II)

1239 C-N stretch

1166 C-O stretch

1015, 983 Fingerprint Region

Mass Spectrometry (MS)
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m/z
Relative Intensity
(%)

Assignment Source

215.2 - [M+H]⁺ TargetMol CoA

214 Not Detected [M]⁺

157 1 [M - C₄H₉O]⁺

141 13 [M - C₄H₉O₂]⁺

114 8 [M - C₅H₉O₂N]⁺

97 100 [C₆H₁₁NH₂]⁺

70 15

56 47

Experimental Protocols
The following sections detail generalized methodologies for obtaining the spectroscopic data

presented above.

Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine
A general and efficient method for the selective mono-Boc protection of diamines involves the

use of Me₃SiCl or SOCl₂ as an HCl source in a one-pot procedure. (1R,2R)-cyclohexane-1,2-

diamine is dissolved in anhydrous methanol at 0°C, followed by the dropwise addition of one

equivalent of trimethylsilyl chloride. The reaction mixture is allowed to warm to room

temperature. Water is then added, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in

methanol. The mixture is stirred at room temperature for one hour. The reaction is then diluted

with water and washed with diethyl ether. The pH of the aqueous layer is adjusted to >12 with

NaOH, and the product is extracted with dichloromethane to yield the pure mono-protected

diamine.

NMR Spectroscopy
A sample of (1R,2R)-N-Boc-1,2-cyclohexanediamine is dissolved in deuterated chloroform

(CDCl₃) to a concentration suitable for NMR analysis. ¹H and ¹³C NMR spectra are recorded on
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a 400 MHz and 100 MHz spectrometer, respectively. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

For a solid sample like (1R,2R)-N-Boc-1,2-cyclohexanediamine, the data can be acquired as

a thin film on a salt plate (e.g., NaCl or KBr). A small amount of the solid is dissolved in a

volatile solvent, a drop of the solution is placed on the salt plate, and the solvent is allowed to

evaporate, leaving a thin film of the compound.

Mass Spectrometry
Mass spectral data can be obtained using various ionization techniques. For liquid

chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and

injected into the instrument, where it is ionized (e.g., by electrospray ionization, ESI) and the

mass-to-charge ratio (m/z) of the resulting ions is measured. For electron impact mass

spectrometry (EIMS), a volatile sample is introduced into the ion source and bombarded with a

high-energy electron beam.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b137088#1r-2r-n-boc-1-2-cyclohexanediamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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